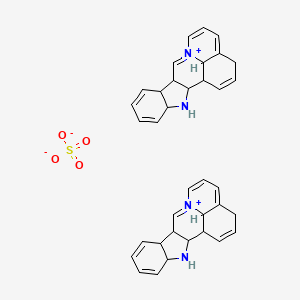
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate can be achieved through various methods. One common approach involves the visible light-induced intramolecular oxidative cyclization and detosylation. This method is transition metal-free and utilizes a photocatalytic strategy to generate the desired compound in high yields under mild conditions . Another method involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts such as tetrabutylammonium iodide . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative cyclization can lead to the formation of bioactive indoloquinoline derivatives .
Aplicaciones Científicas De Investigación
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various complex molecules and materials.
Medicine: The compound’s unique structural properties make it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its bioactive properties. For example, it can undergo protonation-induced assembly, which affects its absorption properties and interactions with other molecules .
Comparación Con Compuestos Similares
Benz(ij)indolo(2,3-b)quinolizin-7-ium, hemisulfate can be compared with other similar compounds, such as indolo[2,3-b]quinoxalines and indolo[2,3-b]quinolines. These compounds share similar structural motifs but differ in their specific functional groups and properties . The unique structural features of this compound make it distinct and valuable for various applications.
List of Similar Compounds
- Indolo[2,3-b]quinoxalines
- Indolo[2,3-b]quinolines
- Pyrazino[2,3-b]indole derivatives
Propiedades
Número CAS |
100447-48-1 |
|---|---|
Fórmula molecular |
C36H38N4O4S |
Peso molecular |
622.8 g/mol |
Nombre IUPAC |
3-aza-12-azoniapentacyclo[10.7.1.02,10.04,9.016,20]icosa-5,7,11,13,15,18-hexaene;sulfate |
InChI |
InChI=1S/2C18H19N2.H2O4S/c2*1-2-9-16-13(7-1)15-11-20-10-4-6-12-5-3-8-14(18(12)20)17(15)19-16;1-5(2,3)4/h2*1-4,6-11,13-19H,5H2;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
FZOLWIHLIBEHFF-UHFFFAOYSA-L |
SMILES canónico |
C1C=CC2C3C(C=[N+]4C2C1=CC=C4)C5C=CC=CC5N3.C1C=CC2C3C(C=[N+]4C2C1=CC=C4)C5C=CC=CC5N3.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



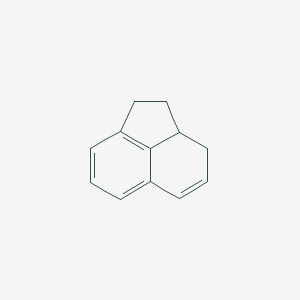
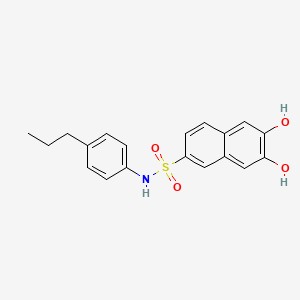

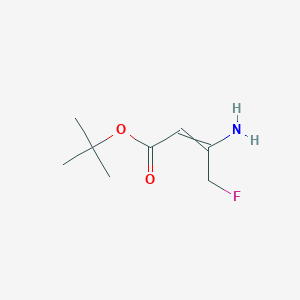



![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)

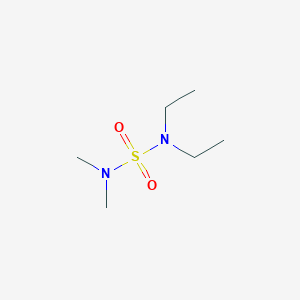

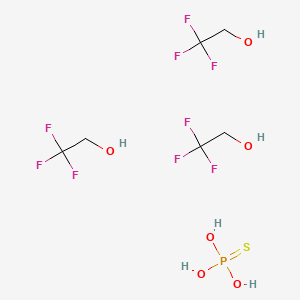
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
